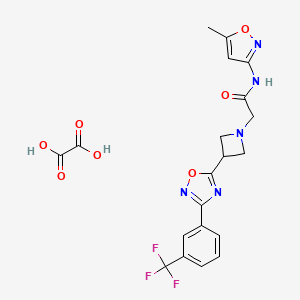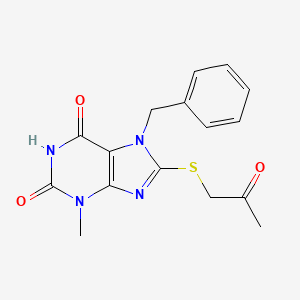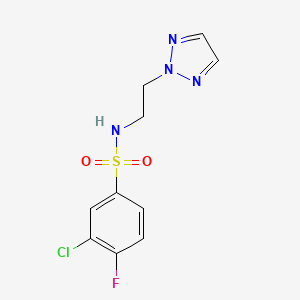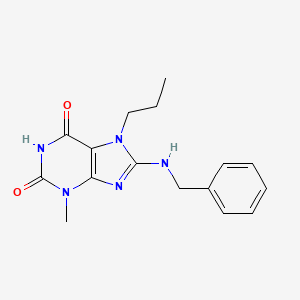
4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl-
Übersicht
Beschreibung
4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl- is a chemical compound that has gained significant attention in scientific research. It belongs to the class of pyridinones, which are known for their diverse biological activities. This compound has shown promising results in various studies, making it a potential candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Physical and Structural Studies
A series of 3-hydroxy-2-methyl-4(1H)-pyridinones, including those with N-substituents like H, CH3, and n-C6H11, have been synthesized and characterized (Nelson, Karpishin, Rettig, & Orvig, 1988). The structural elucidation of these compounds through X-ray diffraction revealed monoclinic and orthorhombic crystal systems for different substituents, providing insights into the influence of substituent variation on the molecular structure. This foundational research underpins the chemical understanding and further applications of these compounds in various fields.
Complexation with Metal Ions
The ability of 3-hydroxy-2-methyl-4-pyridinones to form complexes with metals like aluminum(III) has been characterized, showcasing their potential as ligands in coordination chemistry (Clevette, Nelson, Nordin, Orvig, & Sjoeberg, 1989). Such studies are crucial for the development of metal-based drugs and imaging agents, as well as for understanding metal ion transport and storage in biological systems.
Synthesis and Functionalization
The synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone demonstrates the chemical versatility of 3-hydroxy-2-methyl-4(1H)-pyridinones (Mekheimer, Mohamed, & Sadek, 1997). These reactions open new pathways for creating a variety of bioactive molecules, highlighting the role of 3-hydroxy-2-methyl-4(1H)-pyridinones in medicinal chemistry and drug design.
Therapeutic Applications
N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones have been explored as potential therapeutic agents for Alzheimer's disease. These compounds exhibit properties such as metal chelation, antioxidant activity, and the ability to interfere with metal ion-induced amyloid peptide aggregation (Scott, Telpoukhovskaia, Rodríguez-Rodríguez, Merkel, Bowen, Page, Green, Storr, Thomas, Allen, Lockman, Patrick, Adam, & Orvig, 2011). This research demonstrates the multifunctional capacity of 3-hydroxy-2-methyl-4(1H)-pyridinones in addressing complex diseases through their diverse biochemical properties.
Wirkmechanismus
Biochemical Pathways
According to a study , the compound “1-Hexyl-3-hydroxy-2-methylpyridin-4-one” (also referred to as CM1) in combination with green tea extract (GTE) has been shown to protect against iron-induced oxidative stress in neuroblastoma (SH-SY5Y) cells This suggests that the compound may play a role in the biochemical pathways related to oxidative stress and iron homeostasis.
Result of Action
The compound “1-Hexyl-3-hydroxy-2-methylpyridin-4-one” in combination with green tea extract (GTE) has been shown to increase the viability of iron-loaded cells . The combination of CM1 and GTE also reduced mitochondrial disruption and labile iron pool (LIP) content, and reactive oxygen species (ROS) and TBARS production . These results suggest that the compound may have protective effects against iron-induced oxidative stress in neuroblastoma cells.
Eigenschaften
IUPAC Name |
1-hexyl-3-hydroxy-2-methylpyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-4-5-6-8-13-9-7-11(14)12(15)10(13)2/h7,9,15H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMBXXIGVFMNDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=CC(=O)C(=C1C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30876977 | |
| Record name | 4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30876977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl- | |
CAS RN |
30652-18-7 | |
| Record name | 4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30876977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hexyl-3-hydroxy-2-methyl-1,4-dihydropyridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-tert-butyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2740141.png)



![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline](/img/structure/B2740151.png)



![2-methyl-N-[3-(methylthio)phenyl]-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-3-sulfonamide](/img/structure/B2740156.png)
![3-[(2,6-dichlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B2740157.png)